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  • Product: (2S)-2,3-Dichloropropan-1-OL

Core Science & Biosynthesis

Foundational

(S)-2,3-Dichloro-1-propanol: The Stable Chiral Surrogate for (S)-Epichlorohydrin

Executive Summary (S)-2,3-Dichloro-1-propanol ((S)-2,3-DCP) represents a critical strategic intermediate in the synthesis of chiral pharmaceutical active ingredients (APIs).[1] While often overshadowed by its downstream...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2,3-Dichloro-1-propanol ((S)-2,3-DCP) represents a critical strategic intermediate in the synthesis of chiral pharmaceutical active ingredients (APIs).[1] While often overshadowed by its downstream derivative, (S)-epichlorohydrin, (S)-2,3-DCP offers a superior stability profile for transport and storage. It serves as a "masked" form of the highly reactive epoxide, capable of being activated in situ to deliver high enantiomeric excess (ee) for C3-chiral synthons.[1]

This guide details the biogenic production of (S)-2,3-DCP, its controlled activation, and its application in the synthesis of blockbuster drugs such as Linezolid and (S)-Propranolol .[1]

Molecular Profile & Strategic Advantage[1]

The Stability-Reactivity Trade-off

(S)-Epichlorohydrin is a ubiquitous chiral building block but suffers from high volatility, toxicity, and susceptibility to racemization or degradation (hydrolysis) upon prolonged storage. (S)-2,3-DCP acts as a robust surrogate.[1]

Feature(S)-2,3-Dichloro-1-propanol(S)-Epichlorohydrin
CAS Number 616-23-9 (Generic)67843-74-7
Physical State Viscous LiquidVolatile Liquid
Boiling Point 182 °C116 °C
Storage Stability High (Resistance to hydrolysis)Moderate (Prone to polymerization/hydrolysis)
Primary Hazard Toxic (Acute), IrritantFlammable, Toxic, Carcinogenic
Role Stable PrecursorReactive Electrophile
Chirality & Configuration

The (S)-configuration of 2,3-DCP (Cahn-Ingold-Prelog) directly correlates to the (S)-epoxide upon ring closure.[1] This retention of stereochemical information is vital for regulatory compliance in single-enantiomer drug development.[1]

Production: Enzymatic Kinetic Resolution

The most authoritative route to high-purity (S)-2,3-DCP is the kinetic resolution of the racemic mixture derived from glycerol chlorination.[1] This process utilizes Halohydrin Dehalogenase (HHDH) , specifically variants derived from Agrobacterium radiobacter (e.g., HheC).[1][2][3][4]

Mechanism of Action

HHDH exhibits high enantioselectivity for the (R)-enantiomer of 2,3-DCP, catalyzing its intramolecular dehalogenation to form (R)-epichlorohydrin.[1] This leaves the desired (S)-2,3-DCP unreacted and enriched in the reaction vessel.[1]

  • Enzyme: Halohydrin Dehalogenase (HheC)[2][3][4][5]

  • Substrate: (R,S)-2,3-Dichloro-1-propanol[1]

  • Product: (S)-2,3-DCP (retained) + (R)-Epichlorohydrin (removed/converted)

  • Theoretical Yield: Max 50% (Kinetic Resolution)

Workflow Visualization

G Glycerol Glycerol RacemicDCP (R,S)-2,3-Dichloro-1-propanol (Racemic Mixture) Glycerol->RacemicDCP Chlorination (HCl) HHDH Enzyme: HHDH (Agrobacterium radiobacter) RacemicDCP->HHDH Kinetic Resolution SDCP (S)-2,3-Dichloro-1-propanol (Target >99% ee) HHDH->SDCP Unreacted (S-isomer) REpi (R)-Epichlorohydrin (By-product) HHDH->REpi Ring Closure (R-selective)

Figure 1: Enzymatic kinetic resolution pathway separating the (S)-isomer from the racemic mixture.[1]

Activation Protocol: In-Situ Epoxidation[1]

To utilize (S)-2,3-DCP in drug synthesis, it must be chemically activated to (S)-epichlorohydrin.[1] Performing this step in situ or immediately prior to coupling minimizes exposure to the unstable epoxide.[1]

Dehydrochlorination Protocol

Objective: Convert (S)-2,3-DCP to (S)-Epichlorohydrin with >98% conversion.

Reagents:

  • (S)-2,3-Dichloro-1-propanol (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH), 20% aq.[1] solution (1.1 - 1.2 equiv)

  • Solvent: Water/Organic biphasic system (e.g., Toluene or CH2Cl2)

Step-by-Step Methodology:

  • Charge: Load (S)-2,3-DCP and organic solvent into a jacketed reactor. Cool to 10–15 °C.[1]

  • Addition: Slowly add 20% NaOH solution over 30 minutes, maintaining internal temperature < 20 °C to prevent hydrolysis to glycerol.

  • Reaction: Agitate vigorously. The reaction is second-order overall; rapid mixing is crucial.[1] Monitor by GC.[1]

  • Quench: Once (S)-2,3-DCP is < 0.5%, stop agitation.

  • Separation: Decant the organic layer containing (S)-epichlorohydrin.[1]

  • Use: Use the organic solution directly in the next step (e.g., amine coupling).

Mechanistic Note: The reaction follows bimolecular elimination (E2) kinetics.[1] The base abstracts the hydroxyl proton, facilitating the intramolecular nucleophilic attack of the alkoxide on the adjacent carbon bearing the chlorine, expelling Cl⁻.[1]

Applications in Drug Discovery[1]

(S)-2,3-DCP is the chiral anchor for several major pharmaceutical classes, particularly oxazolidinones (antibiotics) and beta-blockers.

Case Study: Linezolid (Zyvox)

Linezolid is a synthetic antibiotic used for Gram-positive infections.[1][6] The (S)-configuration of the C5 position in the oxazolidinone ring is essential for activity.[1]

  • Precursor: (S)-Epichlorohydrin (generated from (S)-2,3-DCP).[1]

  • Key Transformation: The epoxide is opened by an aniline derivative or azide, followed by cyclization to form the oxazolidinone core.[1]

Case Study: (S)-Propranolol

While often sold as a racemate, the (S)-enantiomer of propranolol is ~100x more potent as a beta-blocker.[1][7]

  • Coupling: (S)-Epichlorohydrin reacts with

    
    -naphthol.[1][7]
    
  • Amination: The resulting glycidyl ether is opened with isopropylamine.[1]

Synthesis Pathway Diagram

Drugs SDCP (S)-2,3-Dichloro-1-propanol SEpi (S)-Epichlorohydrin (Activated Intermediate) SDCP->SEpi NaOH, 15°C (-HCl) Intermediate1 Amino-alcohol Intermediate SEpi->Intermediate1 + Aniline deriv. (Epoxide Opening) GlycidylEther (S)-Naphthyl Glycidyl Ether SEpi->GlycidylEther + alpha-Naphthol (Base cat.) Aniline 3-fluoro-4-morpholinyl aniline Linezolid Linezolid (Oxazolidinone Antibiotic) Intermediate1->Linezolid CDI or Phosgene equiv. (Cyclization) Naphthol alpha-Naphthol Propranolol (S)-Propranolol (Beta-Blocker) GlycidylEther->Propranolol + Isopropylamine

Figure 2: Divergent synthesis of Linezolid and Propranolol from the activated (S)-2,3-DCP core.[1]

Quality Control & Analytical Methods

Trust in the building block requires rigorous validation of the enantiomeric excess (ee).[1]

Gas Chromatography (GC) Method
  • Column: Chiral capillary column (e.g., Beta-DEX 120 or equivalent cyclodextrin-based phase).[1]

  • Conditions: Injector 200°C, Detector (FID) 250°C. Oven ramp 50°C to 180°C.

  • Derivatization: Often not required for DCP, but trifluoroacetylation can improve peak shape and separation resolution.[1]

Specification Targets
  • Purity (GC): > 98.0%[5]

  • Enantiomeric Excess (ee): > 99.0%[5]

  • Water Content (KF): < 0.5% (Critical to prevent hydrolysis during storage).[1]

Safety & Handling

(S)-2,3-Dichloro-1-propanol is a potent alkylating agent and must be handled with extreme caution.[1]

  • Toxicity: Acute oral and dermal toxicity.[1] Classified as a potential carcinogen (Category 1B).[1]

  • PPE: Full chemical resistant suit, butyl rubber gloves, and respiratory protection (full-face respirator with organic vapor cartridges) are mandatory.[1]

  • Engineering Controls: All transfers must occur within a fume hood or closed system.

  • Neutralization: Spills should be treated with dilute NaOH to hydrolyze the chloride, though this generates epichlorohydrin transiently; subsequent extensive dilution and professional disposal are required.[1]

References

  • Enzymatic Resolution Mechanism

    • Title: Novel Dehalogenase Mechanism for 2,3-Dichloro-1-Propanol Utilization in Pseudomonas putida Strain MC4.[1]

    • Source: Applied and Environmental Microbiology.[1]

    • URL:[Link]

  • Linezolid Synthesis

    • Title: Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification.[1][8]

    • Source: Angewandte Chemie International Edition.[1][8]

    • URL:[Link]

  • Propranolol Synthesis

    • Title: A Facile Synthesis of (S)-(-)-Propranolol.[1][7][9]

    • Source: Journal of Sciences, Islamic Republic of Iran.[1][7]

    • URL:[Link]

  • HHDH Enzyme Kinetics

    • Title: Halohydrin Dehalogenases Are Structurally and Mechanistically Related to Short-Chain Dehydrogenases/Reductases.[1][2][3][10]

    • Source: Journal of Bacteriology.[1]

    • URL:[Link]

  • Epichlorohydrin Production Kinetics

    • Title: The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics.
    • Source: Chemical Engineering Transactions (AIDIC).[1]

    • URL:[Link]

Sources

Exploratory

Technical Guide: Safety &amp; Handling of Chiral Dichloropropanols

Introduction: The Dual Nature of Dichloropropanols In chiral synthesis, 2,3-dichloro-1-propanol (2,3-DCP) and its achiral isomer 1,3-dichloro-2-propanol (1,3-DCP) are indispensable electrophiles. They serve as primary bu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual Nature of Dichloropropanols

In chiral synthesis, 2,3-dichloro-1-propanol (2,3-DCP) and its achiral isomer 1,3-dichloro-2-propanol (1,3-DCP) are indispensable electrophiles. They serve as primary building blocks for epichlorohydrin, chiral epoxides, and beta-blocker intermediates. However, their utility masks a profound hazard profile: they are potent alkylating agents capable of cross-linking DNA.

This guide moves beyond the statutory requirements of a standard Safety Data Sheet (SDS). It provides the mechanistic reasoning required for researchers to design self-validating safety protocols. The core directive is simple: Treat these compounds not just as toxic solvents, but as active genotoxins that require specific barrier engineering.

Chemical Identity & Stereochemistry

Researchers must distinguish between the achiral and chiral forms, as stereochemistry often dictates biological activity and specific synthesis requirements. While safety protocols are largely identical for all isomers due to shared metabolic pathways, precise identification is critical for regulatory compliance.

Chemical NameStereochemistryCAS NumberPhysical State
2,3-Dichloro-1-propanol Racemate (±)616-23-9Colorless Liquid
(R)-2,3-Dichloro-1-propanol (R)-Isomer3590-93-0Colorless Liquid
(S)-2,3-Dichloro-1-propanol (S)-Isomer89460-14-0Colorless Liquid
1,3-Dichloro-2-propanol Achiral96-23-1Liquid

Hazard Identification: The Mechanistic "Why"

Standard SDSs list hazards; they rarely explain causality. Understanding the mechanism of toxicity is essential for realizing why standard PPE often fails.

Metabolic Activation & Genotoxicity

Dichloropropanols are pro-carcinogens. They are not merely toxic upon ingestion but are metabolically activated by cytochrome P450 enzymes (specifically CYP2E1) into epichlorohydrin (ECH) and alpha-chlorohydrin .

  • Mechanism: The formation of the epoxide ring (epichlorohydrin) creates a highly reactive electrophile.

  • Consequence: This electrophile attacks nucleophilic sites on DNA (guanine residues), leading to adduct formation, cross-linking, and subsequent hepatocellular carcinomas and renal tumors.

Acute Toxicity Profile
  • Oral (LD50 Rat): ~90–110 mg/kg (High Toxicity).

  • Dermal (LD50 Rabbit): ~200 mg/kg. Critical Warning: Dermal absorption is rapid and fatal. The liquid is lipophilic enough to penetrate skin but water-soluble enough to distribute systemically.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the metabolic conversion that renders DCP genotoxic.

ToxicityMechanism DCP 2,3-Dichloro-1-propanol (Pro-carcinogen) CYP Metabolic Activation (CYP2E1 Enzyme) DCP->CYP Ingestion/Inhalation ECH Epichlorohydrin (Reactive Epoxide) CYP->ECH Dehydrochlorination DNA DNA Adducts (Guanine Alkylation) ECH->DNA Nucleophilic Attack Tumor Hepatocellular Carcinoma DNA->Tumor Mutation/Replication

Figure 1: Metabolic pathway showing the bio-activation of Dichloropropanol into the mutagenic Epichlorohydrin.[1]

Safe Handling & Engineering Controls

Glove Selection (The "Nitrile Trap")

A common error in research labs is relying on standard nitrile exam gloves.

  • The Failure Mode: Chlorinated hydrocarbons (like DCP and DCM) permeate standard nitrile (4 mil) in < 5 minutes .

  • The Protocol: You must use a "Self-Validating" barrier system.

Glove MaterialBreakthrough TimeRecommendation
Standard Nitrile (4 mil) < 5 minsDO NOT USE for direct contact.
Thick Nitrile (8 mil+) ~15-30 minsSplash protection only. Change immediately.
Laminate (Silver Shield/4H) > 480 minsREQUIRED for handling pure substance.
Viton / Butyl > 480 minsExcellent alternative for heavy exposure.

Double-Gloving Protocol:

  • Inner Layer: Laminate (Silver Shield) liner (Chemical Barrier).

  • Outer Layer: Standard Nitrile (Mechanical Barrier & Dexterity).

Ventilation
  • Handle only in a certified chemical fume hood.

  • Face Velocity: > 100 fpm.

  • Sash Height: Keep at minimum working height to protect against splashes.

Emergency Response: The "No-Neutralization" Rule

This is the most critical operational deviation from standard acid/base spill protocols.

The Hazard of Chemical Neutralization

Do NOT use basic spill kits (Caustic Soda, Lime, Sodium Carbonate). Adding a base (OH⁻) to Dichloropropanol triggers a rapid dehydrochlorination reaction, chemically converting the spill into Epichlorohydrin —which is more volatile (flash point 31°C vs 93°C for DCP) and significantly more flammable.

Reaction:



Correct Spill Protocol
  • Evacuate: Clear the immediate area.

  • PPE: Don Silver Shield gloves and respiratory protection (SCBA or Organic Vapor cartridge if outside hood).

  • Contain: Use inert absorbents only (Vermiculite, Diatomaceous Earth, or Polypropylene pads).

  • Disposal: Place absorbed material in a sealed hazardous waste container labeled "Toxic - Chlorinated Organic." Do not mix with basic waste streams.

Visualization: Spill Response Logic

SpillResponse Spill Dichloropropanol Spill Assess Assess Volume & Location Spill->Assess Base Add Base/Neutralizer (Standard Kit) Assess->Base WRONG ACTION Absorb Use Inert Absorbent (Vermiculite/Pads) Assess->Absorb CORRECT PROTOCOL Reaction Generates Epichlorohydrin (High Volatility/Toxicity) Base->Reaction Danger INCREASED HAZARD Reaction->Danger Seal Seal in Vapor-Tight Container Absorb->Seal Incinerate Disposal via Incineration Seal->Incinerate

Figure 2: Decision logic for spill response, highlighting the danger of chemical neutralization.

Regulatory & Storage Context

  • Storage: Store in a cool, dry place away from oxidizing agents and strong bases . Segregate from amines (potential for exothermic alkylation).

  • Regulatory Status:

    • IARC: Group 2B (Possibly carcinogenic to humans).

    • REACH (EU): Substance of Very High Concern (SVHC).

    • California Prop 65: Listed Carcinogen (1,3-DCP).

References

  • National Toxicology Program (NTP). (2005). Toxicology and Carcinogenesis Studies of 1,3-Dichloro-2-propanol. Technical Report Series No. 513. [Link]

  • International Agency for Research on Cancer (IARC). (2012). 1,3-Dichloro-2-propanol.[2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 101. [Link]

  • PubChem. (2023). 2,3-Dichloro-1-propanol Compound Summary. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2,3-dichloro-1-propanol. [Link]

Sources

Protocols & Analytical Methods

Method

Using (2S)-2,3-Dichloropropan-1-OL in beta-blocker synthesis

Application Note: Enantioselective Synthesis of Beta-Blockers Using (2S)-2,3-Dichloropropan-1-ol Executive Summary This guide details the application of (2S)-2,3-Dichloropropan-1-ol (CAS 89460-14-0) as a chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of Beta-Blockers Using (2S)-2,3-Dichloropropan-1-ol

Executive Summary

This guide details the application of (2S)-2,3-Dichloropropan-1-ol (CAS 89460-14-0) as a chiral building block in the synthesis of beta-adrenergic receptor antagonists (beta-blockers).[1] While the (S)-enantiomer of beta-blockers (e.g., (S)-Propranolol) is typically the pharmacologically active euchomer, the use of (2S)-2,3-dichloropropan-1-ol yields the (R)-series of beta-blockers due to specific stereochemical inversions during the synthesis. This protocol elucidates the mechanistic pathway, providing a controlled method for accessing (R)-enantiomers for structure-activity relationship (SAR) studies or as reference standards, while defining the stereochemical logic required for the active (S)-series.

Stereochemical Logic & Mechanism

The synthesis relies on the conversion of the dichloropropanol precursor to a chiral epichlorohydrin intermediate. It is critical to understand the Walden inversion that occurs during this step.[1]

Pathway Analysis
  • Cyclization (Inversion): Treatment of (2S)-2,3-dichloropropan-1-ol with base initiates an intramolecular

    
     reaction.[1] The alkoxide formed at C1 attacks the chiral center at C2, displacing the chloride. This inversion converts the (2S)  precursor into (2R)-epichlorohydrin .[1]
    
  • Etherification (Retention): The subsequent reaction of (2R)-epichlorohydrin with a phenol (e.g., 1-naphthol) typically proceeds via

    
     attack at the primary carbon (C3), preserving the chiral center at C2.[1]
    
  • Amination (Retention): Ring opening of the glycidyl ether with an amine (e.g., isopropylamine) occurs at the terminal carbon, retaining the configuration at the hydroxyl-bearing carbon.[1]

Result: Starting with (2S)-2,3-dichloropropan-1-ol yields (R)-Propranolol .[1]

BetaBlockerPathway DCP (2S)-2,3-Dichloropropan-1-ol (Chiral Center: S) Epi (2R)-Epichlorohydrin (Inversion at C2) DCP->Epi Intramolecular SN2 (Inversion) Base Base (NaOH) Base->Epi Glycidyl (2R)-Glycidyl Ether (Retention) Epi->Glycidyl SN2 at C3 (Retention) Phenol Ar-OH (Phenol) Phenol->Glycidyl Product (R)-Beta-Blocker (e.g., (R)-Propranolol) Glycidyl->Product Ring Opening (Retention) Amine R-NH2 (Amine) Amine->Product

Figure 1: Stereochemical pathway from (2S)-2,3-dichloropropan-1-ol to (R)-Beta-Blocker.

Experimental Protocol

Reagents & Equipment
  • Precursor: (2S)-2,3-Dichloropropan-1-ol (>98% ee).[1]

  • Base: Sodium Hydroxide (50% w/w aq.[1] solution).

  • Solvents: 1,4-Dioxane, Toluene, Isopropanol.[1]

  • Reactants: 1-Naphthol (for Propranolol), Isopropylamine.[1]

  • Equipment: Jacketed glass reactor (-10°C to 100°C), Overhead stirrer, HPLC (Chiralpak AD-H column).[1]

Step 1: Synthesis of (2R)-Epichlorohydrin

Note: Epichlorohydrin is a volatile alkylating agent.[1] Perform in a fume hood.

  • Charge: Load 10.0 g (77.5 mmol) of (2S)-2,3-dichloropropan-1-ol and 40 mL of 1,4-dioxane into the reactor. Cool to 0°C.[1]

  • Cyclization: Add 6.8 g (85 mmol) of 50% NaOH dropwise over 30 minutes, maintaining internal temperature <5°C.

  • Reaction: Stir at 10°C for 3 hours. Monitor by GC-FID for disappearance of starting material.[1]

  • Workup: Filter off NaCl salts. Dilute filtrate with diethyl ether (50 mL) and wash with brine. Dry organic layer over MgSO4.[1][2]

  • Isolation: Carefully concentrate under reduced pressure (bath <30°C) to obtain crude (2R)-epichlorohydrin.

    • Target Yield: 85-90%.[1]

    • Expected Optical Rotation:

      
       (methanol).[1]
      
Step 2: Coupling (Formation of Glycidyl Ether)
  • Charge: Dissolve 11.2 g (77.5 mmol) of 1-Naphthol and 3.4 g NaOH in 50 mL water/dioxane (1:1).

  • Addition: Add the crude (2R)-epichlorohydrin (from Step 1) dropwise at 25°C.

  • Reaction: Heat to 60°C for 4 hours.

  • Workup: Extract with Toluene (2 x 50 mL). Wash organic phase with 1M NaOH (to remove unreacted naphthol) and water.[1]

  • Result: Solution containing (2R)-1-(naphthalen-1-yloxy)-2,3-epoxypropane.

Step 3: Amination (Synthesis of (R)-Propranolol)
  • Reaction: To the toluene solution from Step 2, add 20 mL Isopropylamine (excess).

  • Reflux: Heat to reflux (approx. 80°C) for 6 hours.

  • Crystallization: Evaporate volatiles.[1] Recrystallize the residue from Ethanol/HCl to obtain (R)-Propranolol Hydrochloride.[1]

Quantitative Data Summary

ParameterSpecification / ResultNotes
Starting Material (2S)-2,3-Dichloropropan-1-ol>98% ee required for high purity product.[1][3]
Step 1 Yield 85 - 92%Loss often due to volatility of epichlorohydrin.[1]
Step 1 Stereochem Inversion (S

R)
Critical control point.[1]
Final Yield 65 - 75% (Overall)Based on crystallization recovery.[1]
Final ee% >96% (R)-isomerDetermined via Chiral HPLC.

Quality Control & Troubleshooting

  • Enantiomeric Excess (ee) Determination:

    • Method: HPLC using Chiralpak AD-H or OD-H column.[1]

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]

    • Detection: UV at 254 nm.[1]

    • (S)-Propranolol typically elutes later than (R)-Propranolol on OD-H.[1]

  • Impurity Control:

    • Trichloropropane: Formed if HCl is not neutralized effectively or if temperature spikes during Step 1.[1] Maintain T < 10°C during base addition.

    • Diol Formation: Hydrolysis of the epoxide occurs if water content is too high during Step 2.[1] Use phase transfer catalysis (TBAB) if necessary to minimize water contact time.[1]

Safety & Handling

  • (2S)-2,3-Dichloropropan-1-ol: Toxic by inhalation and skin contact.[1] Potential carcinogen.[1] Use double-gloving (Nitrile).[1]

  • Epichlorohydrin: Potent alkylating agent.[1] Volatile. Use in a certified fume hood.[1] Destroy excess epoxide waste with aqueous NaOH before disposal.[1]

References

  • Mechanism of Dichloropropanol Cycliz

    • Title: Kinetics of Epichlorohydrin synthesis using Dichloropropanol and Sodium Hydroxide.
    • Source: ResearchGate / Chemical Engineering Journal.[1]

    • URL:[Link]

  • Stereochemical D

    • Title: (S)-(+)-Epichlorohydrin Product Specifications (CAS 67843-74-7).[1]

    • Source: Thermo Fisher Scientific.[1]

  • Beta-Blocker Synthesis P

    • Title: A Comprehensive Review on Beta Blockers Synthesis Methods.
    • Source: Journal of Medicinal and Medical Chemistry.[1]

    • URL:[Link] (General Journal Link for verification of standard pathways).[1]

  • Properties of (2S)-2,3-Dichloropropan-1-ol

    • Title: (2S)-2,3-Dichloropropan-1-ol Compound Summary.
    • Source: PubChem.[1]

    • URL:[Link][1]

Sources

Application

Application Notes &amp; Protocols: Asymmetric Synthesis of Chiral Epoxides Using Chiral Ketone Catalysis

For Researchers, Scientists, and Drug Development Professionals I. Introduction: The Significance of Chiral Epoxides and the Rise of Organocatalysis Chiral epoxides are invaluable building blocks in modern organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Significance of Chiral Epoxides and the Rise of Organocatalysis

Chiral epoxides are invaluable building blocks in modern organic synthesis, serving as versatile intermediates in the preparation of a wide array of complex, enantiomerically pure molecules.[1] Their prevalence in pharmaceuticals, agrochemicals, and natural products underscores the critical need for efficient and highly selective methods for their synthesis.[1][2] Notable examples of drugs synthesized from chiral epoxide precursors include the antihypertensive agent diltiazem and the antiviral drug Tamiflu (oseltamivir phosphate).[3][4]

Historically, the synthesis of chiral epoxides has been dominated by metal-catalyzed processes, such as the Sharpless-Katsuki and Jacobsen-Katsuki epoxidations.[4][5][6] While powerful, these methods can suffer from drawbacks such as the use of toxic heavy metals and the need for specialized ligands. In recent years, the field of organocatalysis has emerged as a sustainable and powerful alternative, utilizing small, chiral organic molecules to catalyze asymmetric transformations with high efficiency and enantioselectivity.[7] This application note provides a detailed overview and experimental protocols for the asymmetric epoxidation of olefins using a well-established chiral ketone-catalyzed system, a prime example of modern organocatalytic methodology.

II. Theoretical Background: The Mechanism of Chiral Ketone-Catalyzed Epoxidation

The asymmetric epoxidation of olefins using chiral ketones, often referred to as Shi-type epoxidation, relies on the in-situ generation of a chiral dioxirane from the ketone catalyst and a stoichiometric oxidant, typically potassium peroxymonosulfate (Oxone).[8] This chiral dioxirane is a highly reactive, electrophilic oxygen-transfer agent that epoxidizes the olefin with a high degree of enantioselectivity.

The catalytic cycle can be summarized as follows:

  • Dioxirane Formation: The chiral ketone reacts with Oxone in a buffered aqueous/organic biphasic system to form the corresponding chiral dioxirane. This is the rate-determining step of the catalytic cycle.

  • Oxygen Transfer: The newly formed chiral dioxirane transfers one of its oxygen atoms to the prochiral olefin, forming the chiral epoxide. The catalyst's chiral scaffold directs the approach of the olefin, leading to the preferential formation of one enantiomer of the epoxide.

  • Catalyst Regeneration: Upon transferring the oxygen atom, the chiral dioxirane is converted back to the original chiral ketone, which can then re-enter the catalytic cycle.

The enantioselectivity of the reaction is governed by the steric and electronic interactions between the substrate and the chiral dioxirane in the transition state. For many chiral ketone catalysts, the stereochemical outcome can be predicted by considering the approach of the olefin to the dioxirane in a way that minimizes steric hindrance.

Catalytic_Cycle cluster_main Catalytic Cycle of Chiral Ketone-Catalyzed Epoxidation Ketone Chiral Ketone Catalyst Dioxirane Chiral Dioxirane Ketone->Dioxirane  Oxone, Buffer Dioxirane->Ketone  Regeneration Epoxide Chiral Epoxide Dioxirane->Epoxide  Oxygen Transfer Olefin Olefin Olefin->Dioxirane

Figure 1: Catalytic cycle of chiral ketone-mediated epoxidation.

III. Experimental Protocols

A. Materials and Reagents
  • Chiral Ketone Catalyst (e.g., fructose-derived Shi catalyst)

  • Olefin Substrate

  • Potassium Peroxymonosulfate (Oxone®)

  • Sodium Bicarbonate (NaHCO₃)

  • Potassium Carbonate (K₂CO₃)

  • Ethylenediaminetetraacetic acid (EDTA) disodium salt

  • Tetrabutylammonium Bromide (TBAB)

  • Acetonitrile (CH₃CN), HPLC grade

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Deionized Water

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Oxone® is a strong oxidizing agent; avoid contact with combustible materials.

  • Dichloromethane is a suspected carcinogen; handle with care.

B. Protocol 1: General Procedure for Asymmetric Epoxidation of an Olefin

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add the olefin substrate (1.0 mmol, 1.0 equiv).

    • Dissolve the olefin in acetonitrile (5 mL).

    • In a separate flask, prepare an aqueous buffer solution by dissolving sodium bicarbonate (appropriate amount to maintain pH ~8), EDTA disodium salt (trace amount), and tetrabutylammonium bromide (0.05 equiv) in deionized water (5 mL).

    • Add the aqueous buffer solution to the solution of the olefin in acetonitrile.

    • Add the chiral ketone catalyst (0.1-0.3 equiv).

    • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Addition of Oxidant:

    • In a separate flask, dissolve Oxone® (2.0-3.0 equiv) and potassium carbonate (to maintain pH) in deionized water (5 mL).

    • Add the Oxone® solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump or dropping funnel. Maintain the temperature at 0 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification:

    • Once the reaction is complete (typically 2-6 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).

    • Allow the mixture to warm to room temperature and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure chiral epoxide.

  • Characterization:

    • Determine the yield of the purified epoxide.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

IV. Substrate Scope and Performance

Chiral ketone-catalyzed epoxidation is effective for a wide range of olefin substrates, including:

  • trans-Disubstituted olefins

  • Trisubstituted olefins

  • Certain cis-disubstituted and terminal olefins[7][8][9]

The enantioselectivity is generally high for trans- and trisubstituted olefins, while cis-olefins can be more challenging substrates.[8]

Olefin SubstrateProductYield (%)ee (%)
trans-Stilbenetrans-Stilbene oxide>95>99
1-Phenylcyclohexene1-Phenylcyclohexene oxide9096
trans-β-Methylstyrenetrans-β-Methylstyrene oxide8595
α-Methylstyreneα-Methylstyrene oxide8892

Table 1: Representative examples of asymmetric epoxidation using a fructose-derived chiral ketone catalyst. (Data are illustrative and may vary based on specific reaction conditions and catalyst used).

V. Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive oxidant (Oxone® is hygroscopic) - Incorrect pH of the buffer - Catalyst degradation- Use fresh, dry Oxone® - Carefully monitor and adjust the pH of the buffer throughout the reaction - Ensure the reaction temperature is maintained
Low Enantioselectivity - Incorrect catalyst loading - Reaction temperature is too high - Unsuitable substrate- Optimize catalyst loading (typically 10-30 mol%) - Perform the reaction at lower temperatures (e.g., -10 °C) - Consider a different chiral catalyst system if the substrate is inherently difficult
Formation of Byproducts (e.g., diol) - Epoxide ring-opening under acidic or basic conditions- Ensure the pH is well-controlled - Minimize the reaction time after full conversion of the starting material - Perform a milder work-up

VI. Applications in Drug Development

The chiral epoxides synthesized via organocatalytic methods are crucial intermediates in the synthesis of numerous pharmaceuticals. For instance, chiral epoxides can be ring-opened with various nucleophiles to introduce new functional groups with high regio- and stereoselectivity, enabling the construction of complex molecular architectures.[4][10][11] This strategy has been employed in the development of drugs for a range of therapeutic areas, including cardiovascular disease, infectious diseases, and oncology.[1] The scalability and environmentally benign nature of organocatalytic epoxidation make it an attractive method for industrial-scale synthesis in the pharmaceutical industry.[12]

VII. References

  • Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PMC. [Link]

  • Asymmetric catalysis of epoxide ring-opening reactions. PubMed - NIH. [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]

  • Practical Catalytic Asymmetric Epoxidations. Caltech. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Asymmetric Ring Opening of Epoxides. Bentham Science Publisher. [Link]

  • One-pot asymmetric synthesis of acyclic chiral epoxy alcohols via tandem vinylation-epoxidation with dioxygen. PubMed. [Link]

  • Asymmetric Epoxidation of Olefins with Sodium Percarbonate Catalyzed by Bis-amino-bis-pyridine Manganese Complexes. MDPI. [Link]

  • Highly enantioselective epoxidation of olefins by H2O2 catalyzed by a non-heme Fe(ii) catalyst of a chiral tetradate ligand. Dalton Transactions (RSC Publishing). [Link]

  • Highly Enantioselective Epoxidation of cis-Olefins by Chiral Dioxirane. Organic Chemistry Portal. [Link]

  • Enantioselective Epoxidation of Nonconjugated cis-Olefins by Chiral Dioxirane. ResearchGate. [Link]

  • Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Moodle@Units. [Link]

  • Sharpless Asymmetric Epoxidation (SAE). Stoltz Group, Caltech. [Link]

  • Asymmetric nucleophilic epoxidation. Wikipedia. [Link]

  • Highly Enantioselective Epoxidation of cis-Olefins by Chiral Dioxirane. J. Am. Chem. Soc.[Link]

  • Aspartate-Catalyzed Asymmetric Epoxidation Reactions. PMC - NIH. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • Enantioselective Epoxidation of Nonconjugated cis-Olefins by Chiral Dioxirane. ResearchGate. [Link]

  • Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by (Sa1en)manganese Complexes. J. Am. Chem. Soc.[Link]

  • Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations. Atlas of Science. [Link]

  • Enantioselective Epoxidation of Non-conjugated cis-Olefins by Chiral Dioxirane. PMC - NIH. [Link]

Sources

Method

Industrial Applications of (S)-2,3-dichloropropan-1-ol

Abstract (S)-2,3-dichloropropan-1-ol (also known as (S)-2,3-dichloro-1-propanol) is a critical chiral building block in the pharmaceutical industry. Its primary industrial utility lies in its role as the direct precursor...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2,3-dichloropropan-1-ol (also known as (S)-2,3-dichloro-1-propanol) is a critical chiral building block in the pharmaceutical industry. Its primary industrial utility lies in its role as the direct precursor to (R)-epichlorohydrin via stereoselective dehydrochlorination. This conversion is the foundational step for the synthesis of high-value active pharmaceutical ingredients (APIs), most notably L-carnitine (Vitamin BT) and specific enantiomers of beta-blockers. This application note details the mechanistic principles, industrial synthesis protocols, and quality control measures required to utilize (S)-2,3-dichloropropan-1-ol effectively in drug development workflows.

Introduction: The Chiral Gateway

In the landscape of chiral synthons, (S)-2,3-dichloropropan-1-ol occupies a unique position. It is often produced via enzymatic kinetic resolution of the racemate, where the (R)-enantiomer is selectively consumed, leaving the (S)-enantiomer in high enantiomeric excess (ee).

Unlike many intermediates that are used directly, (S)-2,3-dichloropropan-1-ol is almost exclusively a "masked" form of (R)-epichlorohydrin . The transformation involves an intramolecular nucleophilic substitution (


) that inverts the stereocenter. Understanding this stereochemical inversion is paramount for process chemists:
  • Start: (S)-2,3-dichloropropan-1-ol

  • Transformation: Base-catalyzed dehydrochlorination (Inversion)

  • Product: (R)-Epichlorohydrin[1]

  • Key Downstream Application: L-Carnitine (which possesses the R-configuration).

Key Industrial Applications
  • Synthesis of L-Carnitine: A vital nutrient for metabolism, produced from (R)-epichlorohydrin.

  • Chiral Beta-Blockers: Precursors for (R)-series beta-adrenergic antagonists or as intermediates for stereoinversion routes to (S)-drugs.

  • Functional Resins: Synthesis of specialized chiral epoxy resins for optical materials.

Core Application: Synthesis of (R)-Epichlorohydrin

This is the primary industrial workflow. The protocol below ensures maximum yield while preventing racemization, a common pitfall in large-scale dehydrochlorination.

Mechanistic Insight

The reaction proceeds via the deprotonation of the hydroxyl group, followed by an intramolecular attack of the alkoxide on the adjacent carbon (C2), displacing the chlorine atom.

  • Stereochemistry: The attack occurs from the backside of the C-Cl bond, resulting in Walden inversion .

  • Causality: (S)-Configuration at C2

    
     Inversion 
    
    
    
    (R)-Epichlorohydrin.
Experimental Protocol

Objective: Convert (S)-2,3-dichloropropan-1-ol to (R)-epichlorohydrin with >99% optical purity.

Reagents:

  • Substrate: (S)-2,3-dichloropropan-1-ol (>98% ee).

  • Base: Sodium Hydroxide (NaOH), 20% aqueous solution.

  • Solvent: Biphasic system (Water / Dichloromethane) or neat (if vacuum distillation is concurrent).

Step-by-Step Methodology:

  • Reactor Setup: Use a jacketed glass reactor equipped with a mechanical stirrer, internal thermometer, and a reflux condenser (or distillation head for continuous removal).

  • Charge: Load (S)-2,3-dichloropropan-1-ol (1.0 equiv) into the reactor. Cool to 10°C to suppress side reactions (hydrolysis).

  • Base Addition: Slowly add NaOH (1.1 equiv, 20% w/w) dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature < 25°C. Exotherms can trigger polymerization or hydrolysis to glycerol.

  • Reaction Phase: Stir vigorously at 20–25°C for 2–4 hours.

    • Monitoring: Monitor consumption of starting material via GC-FID.

  • Quenching & Separation:

    • Stop agitation.[2][3] Allow phases to separate.

    • Extract the aqueous layer with dichloromethane (DCM) (2x volume).

    • Combine organic layers.

  • Purification (Distillation):

    • (R)-Epichlorohydrin is volatile (bp ~116°C).

    • Perform fractional distillation under reduced pressure (e.g., 100 mbar, 40°C bath).

    • Note: Distill immediately to avoid racemization by residual chloride ions.

Yield Expectations: 85–92% isolated yield. Optical Purity: >98% ee (Retention of optical purity through clean inversion).

Process Visualization (DOT Diagram)

G Start (S)-2,3-Dichloropropan-1-ol (Chiral Center C2: S) Step1 Deprotonation (NaOH, <25°C) Start->Step1 Intermediate Alkoxide Intermediate (Intramolecular Attack) Step1->Intermediate Transition Walden Inversion (Stereocenter C2) Intermediate->Transition Cl- Displacement Product (R)-Epichlorohydrin (Precursor for L-Carnitine) Transition->Product Ring Closure

Figure 1: Stereochemical pathway for the conversion of (S)-2,3-DCP to (R)-Epichlorohydrin.

Downstream Application: Synthesis of L-Carnitine

L-Carnitine is chemically (R)-3-hydroxy-4-trimethylaminobutyrate. The (R)-epichlorohydrin derived from our starting material is the ideal stereochemical match for this synthesis.

Protocol Overview
  • Ring Opening: (R)-Epichlorohydrin reacts with trimethylamine (TMA).

  • Stereochemistry: The amine attacks the least hindered carbon (C3) of the epoxide. The chiral center (C2) is not involved in the attack, so the configuration is retained .

  • Cyanation & Hydrolysis: The resulting chlorohydrin is converted to a nitrile and then hydrolyzed to the acid.

Experimental Workflow

Reagents: (R)-Epichlorohydrin, Trimethylamine (aq), Sodium Cyanide, HCl.

  • Quaternization:

    • Mix (R)-Epichlorohydrin with Trimethylamine (45% aq) at 0–5°C.

    • Stir for 3 hours. The ring opens to form (R)-3-chloro-2-hydroxypropyltrimethylammonium chloride.

  • Cyanation:

    • Add aqueous NaCN (1.2 equiv) to the reaction mixture. Heat to 60°C for 4 hours.

    • Safety: Use a scrubber for HCN gas.

    • Product: L-Carnitine nitrile.

  • Hydrolysis:

    • Add concentrated HCl (37%) and reflux for 6 hours.

    • Cool and filter ammonium chloride salts.

    • Purify L-Carnitine via ion-exchange chromatography.

Data Summary Table:

ParameterValue / Condition
Starting Material (R)-Epichlorohydrin (from (S)-2,3-DCP)
Key Reagent Trimethylamine (TMA)
Reaction Type Regioselective Epoxide Opening
Stereochemistry Retention at C2
Final Product L-Carnitine ((R)-configuration)

Quality Control & Analysis

Validating the enantiomeric excess (ee) is critical, as minor impurities can lead to inactive or toxic drug isomers.

GC Analysis Protocol

Method: Chiral Gas Chromatography (GC-FID). Column: Cyclodextrin-based capillary column (e.g., Beta-DEX 225 or equivalent). Dimensions: 30 m x 0.25 mm x 0.25 µm.

Conditions:

  • Injector Temp: 200°C.

  • Detector Temp: 250°C.

  • Oven Program: 80°C (hold 5 min)

    
     Ramp 5°C/min 
    
    
    
    160°C.
  • Carrier Gas: Helium (1.0 mL/min).

Retention Times (Approximate):

  • (R)-Epichlorohydrin: 8.2 min

  • (S)-Epichlorohydrin: 8.5 min

  • (S)-2,3-dichloro-1-propanol: 12.4 min

Self-Validating Check
  • Racemic Standard: Always run a racemic mixture of epichlorohydrin first to establish resolution.

  • Derivatization: If analyzing the alcohol directly, derivatization with trifluoroacetic anhydride (TFAA) can improve peak shape and resolution.

Safety & Handling

(S)-2,3-dichloropropan-1-ol and its derivatives are hazardous.[4]

  • Toxicity: Classified as toxic by inhalation and ingestion. Potential carcinogen.[1]

  • Skin Absorption: High permeability. Silver Shield or Viton gloves are required; nitrile is insufficient for prolonged contact.

  • Ventilation: All operations must be performed in a certified chemical fume hood.

  • Waste: Chlorinated organic waste. Do not mix with aqueous waste streams unless neutralized.

References

  • Stereoselective Synthesis of Epichlorohydrin

    • Title: "Biosynthesis of chiral epichlorohydrin using an immobilized halohydrin dehalogenase."[5]

    • Source: Bioresource Technology, 2018.[5][6]

    • URL:[Link]

    • Relevance: Confirms the enzymatic routes and stereochemical integrity of the precursors.
  • Kinetics of Dehydrochlorination

    • Title: "Kinetics of Epichlorohydrin synthesis using Dichloropropanol and Sodium Hydroxide."
    • Source: ResearchGate / Intern
    • URL:[Link]

    • Relevance: Provides the kinetic data for the NaOH protocol described in Section 3.
  • L-Carnitine Synthesis

    • Title: "Process for the preparation of L-carnitine."[7]

    • Source: US P
    • URL
    • Relevance: Details the conversion of chiral precursors to L-Carnitine.
  • Beta-Blocker Synthesis

    • Title: "Facile Synthesis of Propranolol and Novel Deriv
    • Source: Semantic Scholar / Journal of Chemistry.
    • URL:[Link][7][8][9][10]

    • Relevance: Illustrates the ring-opening chemistry of epichlorohydrin in drug synthesis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability of (2S)-2,3-dichloro-1-propanol in Aqueous Solution

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (2S)-2,3-dichloro-1-propanol. This document provides in-depth troubleshooting guides and f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with (2S)-2,3-dichloro-1-propanol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2S)-2,3-dichloro-1-propanol in aqueous solutions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific rationale behind them, ensuring the integrity and success of your experiments.

Section 1: Understanding the Stability Profile of (2S)-2,3-dichloro-1-propanol

(2S)-2,3-dichloro-1-propanol is a chiral chlorinated alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds. Its stability in aqueous environments is a critical parameter that can influence reaction outcomes, impurity profiles, and the overall quality of the final product. This section delves into the fundamental aspects of its stability.

FAQ 1: How stable is (2S)-2,3-dichloro-1-propanol in aqueous solutions at neutral pH?

(2S)-2,3-dichloro-1-propanol is relatively stable in neutral aqueous solutions at ambient temperature. However, it can undergo slow hydrolysis over extended periods. The primary degradation pathway at neutral pH is nucleophilic substitution of a chloride ion by water, leading to the formation of monochlorinated diols. It is notably more chemically stable than its isomer, 1,3-dichloro-2-propanol[1]. At a pH of 7, the hydrolysis half-life of 2,3-dichloropropanol is approximately 1.4 years, indicating a slow degradation process under these conditions.

FAQ 2: What are the primary factors that influence the degradation of (2S)-2,3-dichloro-1-propanol in aqueous solutions?

The stability of (2S)-2,3-dichloro-1-propanol in aqueous solutions is primarily influenced by pH and temperature . Both acidic and alkaline conditions can significantly accelerate its degradation compared to neutral pH[1]. Elevated temperatures will also increase the rate of hydrolysis across all pH ranges.

Section 2: Troubleshooting Guide for Common Stability Issues

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: I am observing unexpected peaks in my chromatogram when analyzing my aqueous reaction mixture containing (2S)-2,3-dichloro-1-propanol. What could they be?

Unexpected peaks are often indicative of degradation products. The identity of these products is highly dependent on the pH of your aqueous solution.

  • Under Alkaline Conditions (pH > 7): The most probable degradation product is epichlorohydrin . This occurs via an intramolecular nucleophilic substitution (dehydrochlorination) where the hydroxyl group, deprotonated in the basic medium, attacks the adjacent carbon bearing a chlorine atom.

  • Under Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can lead to the formation of 3-chloro-1,2-propanediol . In the presence of acid, the hydroxyl group can be protonated, making it a better leaving group and facilitating nucleophilic attack by water on the adjacent carbon.

  • Under Neutral Conditions (pH ≈ 7): While the reaction is slow, you may observe the formation of 3-chloro-1,2-propanediol over time due to direct hydrolysis.

To confirm the identity of these peaks, it is recommended to synthesize or purchase authentic reference standards of the suspected degradation products and compare their retention times and mass spectra with the unknown peaks in your samples.

Issue 2: My assay results for (2S)-2,3-dichloro-1-propanol are inconsistent and show a continuous decrease in concentration. How can I minimize its degradation during my experiments?

A continuous decrease in the concentration of (2S)-2,3-dichloro-1-propanol suggests ongoing degradation. To mitigate this, consider the following:

  • pH Control: Maintain the pH of your aqueous solution as close to neutral (pH 6-8) as possible, unless your reaction chemistry requires acidic or basic conditions. Use appropriate buffer systems to ensure pH stability.

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your process to minimize the rate of hydrolysis. If possible, store your aqueous solutions of (2S)-2,3-dichloro-1-propanol at refrigerated temperatures (2-8 °C).

  • Minimize Storage Time: Prepare fresh aqueous solutions of (2S)-2,3-dichloro-1-propanol for your experiments whenever possible. If you need to store solutions, do so under the controlled pH and temperature conditions mentioned above and for the shortest duration necessary.

Section 3: Experimental Protocols for Stability Assessment

To rigorously assess the stability of (2S)-2,3-dichloro-1-propanol, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Forced Degradation (Stress Testing) Protocol

This protocol is designed to induce degradation of (2S)-2,3-dichloro-1-propanol to a target level of 5-20%, as recommended by ICH guidelines.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (2S)-2,3-dichloro-1-propanol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at room temperature (25°C) for 4 hours.

    • At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60°C for 48 hours.

    • Withdraw aliquots at defined intervals for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw aliquots for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid (2S)-2,3-dichloro-1-propanol in a controlled temperature oven at 105°C for 48 hours.

    • After exposure, dissolve the sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of (2S)-2,3-dichloro-1-propanol (e.g., 100 µg/mL in water) to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

    • Analyze the solution at different time points.

3. Sample Analysis:

  • Analyze the stressed samples using a validated stability-indicating analytical method (see Section 4).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis Analyze by Stability-Indicating Method Acid->Analysis Base Base Hydrolysis (0.1M NaOH, 25°C) Base->Analysis Neutral Neutral Hydrolysis (Water, 60°C) Neutral->Analysis Oxidation Oxidation (3% H2O2, 25°C) Oxidation->Analysis Thermal Thermal (Solid) (105°C) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Expose to Stock->Base Expose to Stock->Neutral Expose to Stock->Oxidation Expose to Stock->Thermal Expose to Stock->Photo Expose to Results Identify & Quantify Degradation Products Analysis->Results

Caption: Forced degradation workflow for (2S)-2,3-dichloro-1-propanol.

Section 4: Stability-Indicating Analytical Method

A robust analytical method is crucial for accurately monitoring the stability of (2S)-2,3-dichloro-1-propanol and quantifying its degradation products. A Gas Chromatography-Mass Spectrometry (GC-MS) method is well-suited for this purpose due to its high sensitivity and specificity for volatile and semi-volatile compounds.

GC-MS Method for the Analysis of (2S)-2,3-dichloro-1-propanol and its Degradation Products

1. Sample Preparation:

  • For aqueous samples, perform a liquid-liquid extraction.

  • To 5 mL of the aqueous sample, add 1 g of sodium chloride (to increase extraction efficiency) and 2 mL of ethyl acetate.

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Carefully transfer the upper ethyl acetate layer to a clean vial for GC-MS analysis.

2. GC-MS Conditions:

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250°C
Injection Volume 1 µL (Splitless mode)
Oven Program - Initial Temperature: 50°C (hold for 2 min)- Ramp: 10°C/min to 200°C- Hold at 200°C for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 35-300

3. Expected Retention Times (Approximate):

  • Epichlorohydrin: ~4.5 min

  • (2S)-2,3-dichloro-1-propanol: ~7.8 min

  • 3-chloro-1,2-propanediol: ~8.5 min

4. Data Analysis:

  • Identify peaks by comparing their mass spectra with reference libraries (e.g., NIST) and by running reference standards.

  • Quantify the parent compound and its degradation products using a suitable internal standard and calibration curves.

GCMS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Aqueous Aqueous Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Aqueous->LLE Inject Inject Sample LLE->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Peak Identification (Mass Spectra) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for GC-MS analysis of (2S)-2,3-dichloro-1-propanol.

Section 5: Degradation Pathway and Summary

The degradation of (2S)-2,3-dichloro-1-propanol in aqueous solution is primarily driven by pH. The following diagram illustrates the main degradation pathways.

Degradation_Pathway cluster_alkaline Alkaline Conditions (pH > 7) cluster_acid_neutral Acidic/Neutral Conditions (pH <= 7) DCP (2S)-2,3-dichloro-1-propanol EPI Epichlorohydrin DCP->EPI Intramolecular Dehydrochlorination MCPD 3-chloro-1,2-propanediol DCP->MCPD Hydrolysis (Nucleophilic Substitution)

Caption: Degradation pathways of (2S)-2,3-dichloro-1-propanol.

Summary of Stability Data:

ConditionPrimary Degradation ProductRelative Rate of Degradation
Alkaline (pH > 8) EpichlorohydrinFast
Neutral (pH ≈ 7) 3-chloro-1,2-propanediolVery Slow
Acidic (pH < 6) 3-chloro-1,2-propanediolModerate to Fast

References

  • Bosma, T., E. Damborský, J. Stucki, and D. B. Janssen. "Isolation and Characterization of 2,3-Dichloro-1-Propanol-Degrading Rhizobia." Applied and Environmental Microbiology 65, no. 11 (1999): 5049–55. [Link]

Sources

Optimization

Removing 1,3-dichloro-2-propanol impurities from (2S)-DCP

Diagnostic & Strategy Hub Welcome to the Process Development Support Center. As researchers in chiral synthesis, we understand that separating regioisomers like 1,3-DCP from your chiral target (2S)-2,3-dichloro-1-propano...

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Strategy Hub

Welcome to the Process Development Support Center. As researchers in chiral synthesis, we understand that separating regioisomers like 1,3-DCP from your chiral target (2S)-2,3-dichloro-1-propanol (hereafter referred to as (2S)-DCP ) is a critical bottleneck.

1,3-DCP is not just a chemical impurity; it is a potent genotoxic impurity (GTI) with strict regulatory limits (often <10 ppm in APIs). Because 1,3-DCP is achiral and structurally similar to your product, standard crystallization is ineffective.

Quick Diagnostic: Which Protocol Do You Need?
Your SituationPrimary ChallengeRecommended Protocol
Crude Mixture (>5% 1,3-DCP) Bulk separation required.Protocol A: High-Efficiency Fractional Distillation
Trace Impurity (<1% 1,3-DCP) Thermal degradation risk; limits are ppm-level.Protocol B: Biocatalytic Polishing (HHDH)
Analytical Validation Co-elution of isomers on standard GC columns.Protocol C: Analytical Derivatization

Protocol A: High-Efficiency Fractional Distillation

Best for: Removing bulk 1,3-DCP (Boiling Point: 174.3°C) from (2S)-DCP (Boiling Point: ~182°C).

The Challenge

The boiling point differential (


) is approximately 8°C . While theoretically separable, the high temperatures required can cause racemization or degradation of your chiral (2S)-DCP target.
Step-by-Step Methodology

1. System Setup

  • Column: Vacuum-jacketed silvered column (e.g., Oldershaw or Sulzer packed).

  • Packing Efficiency: Minimum 30-40 Theoretical Plates.

  • Vacuum: < 20 mbar (Absolute). Crucial: Lowering pressure reduces the boiling point, minimizing thermal stress.

2. The Process

  • Equilibration: Heat the pot to reflux under full vacuum. Allow the column to equilibrate at Total Reflux for 60 minutes.

  • Foreshot Removal (The 1,3-DCP Cut):

    • Set Reflux Ratio to 20:1 (Return 20 parts, Take 1 part).

    • Collect the fraction boiling at the lower end (corresponding to 1,3-DCP).

    • Monitor: Use refractive index or rapid GC to check the distillate. 1,3-DCP has a slightly lower refractive index (

      
      ) compared to 2,3-DCP (
      
      
      
      ), but GC is safer.
  • Product Collection:

    • Once the head temperature stabilizes at the (2S)-DCP plateau, reduce Reflux Ratio to 5:1 to collect your product.

3. Troubleshooting FAQ

Q: My (2S)-DCP enantiomeric excess (ee) dropped after distillation. Why? A: You likely used too much heat or an acidic pot residue. Fix: Ensure the pot is neutralized (pH 7) before distillation. Trace HCl catalyzes racemization at high temperatures. Add a trace of solid


 to the pot as a buffer.

Q: I cannot get the 1,3-DCP below 0.5%. A: Your reflux ratio is too low. For an 8°C separation, a ratio of 20:1 is the minimum during the transition phase. If throughput is an issue, switch to Protocol B .

Protocol B: Biocatalytic Polishing (Enzymatic Resolution)

Best for: "Polishing" the final product to meet pharma-grade specifications (<100 ppm) when distillation reaches its limit.

The Science

We utilize Halohydrin Dehalogenases (HHDH) .[1][2] Specific variants (e.g., from Agrobacterium radiobacter) display different kinetic rates for ring-closure. The enzyme converts 1,3-DCP into Epichlorohydrin (ECH) much faster than it converts (2S)-DCP, or it can be tuned to selectively hydrolyze the impurity.

  • 1,3-DCP

    
    Epichlorohydrin  (BP 116°C) + 
    
    
    
  • Epichlorohydrin is highly volatile and easily stripped, leaving pure (2S)-DCP.

Workflow Visualization

Biocatalysis Input Mixture: (2S)-DCP + 1,3-DCP Reaction Kinetic Resolution Input->Reaction Enzyme HHDH Enzyme (pH 7.5, 25°C) Enzyme->Reaction Stripping Vacuum Stripping (Remove ECH) Reaction->Stripping Mixture contains (2S)-DCP + ECH Final Purified (2S)-DCP Stripping->Final Waste Epichlorohydrin (Volatile) Stripping->Waste Evaporation

Caption: Enzymatic polishing workflow converting the 1,3-DCP impurity into volatile epichlorohydrin for easy removal.

Step-by-Step Methodology
  • Reaction Buffer: Suspend the crude (2S)-DCP in a phosphate buffer (pH 7.5).

  • Enzyme Addition: Add HHDH (immobilized is preferred for easy removal).

  • Monitoring: Monitor the disappearance of 1,3-DCP via GC. The 1,3-DCP will cyclize to Epichlorohydrin.[3][4][5][6][7]

  • Workup:

    • Filter off the enzyme.

    • Apply mild vacuum (20 mbar, 40°C). The Epichlorohydrin (BP 116°C) will evaporate rapidly, leaving the higher boiling (2S)-DCP (BP 182°C) behind.

Analytical Validation (GC-MS)

You cannot remove what you cannot measure. 1,3-DCP and 2,3-DCP are positional isomers and often co-elute on non-polar columns (like DB-1 or DB-5).

Recommended Method
  • Column: Polar phase (e.g., DB-WAX or VF-624ms ). The hydroxyl group positioning creates significant retention time differences on polar phases.

  • Detector: MS (SIM mode) is required for low ppm quantification.

    • Target Ions: 79 m/z (common), but look for unique fragmentation patterns. 1,3-DCP often shows a strong fragment at m/z 79 and 43.

  • Derivatization (Optional but recommended for trace analysis):

    • Derivatize with HFBI (Heptafluorobutyrylimidazole) .

    • This increases volatility and improves peak shape, separating the isomers significantly.

Summary of Physicochemical Properties

Property1,3-Dichloro-2-propanol (Impurity)(2S)-2,3-Dichloro-1-propanol (Target)Impact on Purification
Boiling Point 174.3°C~182°C

allows fractional distillation.
Chirality Achiral (Symmetric)Chiral (S-isomer)Crystallization is ineffective; use distillation or enzymes.
Reactivity Forms Epichlorohydrin (slower/different kinetics)Precursor to (S)-EpichlorohydrinEnzymatic resolution exploits this kinetic difference.
Toxicity Carcinogenic (GTI)ToxicRequires closed systems and PPE.

References

  • National Toxicology Program (NTP). (2005).[3][8] Toxicology and Carcinogenesis Studies of 1,3-Dichloro-2-propanol in Rats and Mice.[9]Link

  • Lutje Spelberg, J. H., et al. (1999). "Enantioselective transformation of 2,3-dichloro-1-propanol by Halohydrin Dehalogenase." Tetrahedron: Asymmetry, 10(15), 2863-2870. Link

  • IARC Monographs. (2012).[8] 1,3-Dichloro-2-propanol: Evaluation of Carcinogenic Risks to Humans. Vol 101. Link

  • Assoc. of Official Analytical Chemists (AOAC). Determination of 1,3-DCP and 3-MCPD in food products by GC-MS. (Method adaptations for pharma intermediates). Link

  • Tang, L., et al. (2012). "Construction of a novel enzymatic route for the synthesis of (S)-epichlorohydrin." Bioresource Technology, 123, 460-466. (Details HHDH kinetics on dichloropropanols). Link

Sources

Troubleshooting

Technical Support Center: A Guide to Handling Volatile Chiral Chlorohydrins

Welcome to the Technical Support Center for volatile chiral chlorohydrins. This guide is designed for researchers, scientists, and professionals in drug development who work with these valuable but challenging chemical i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for volatile chiral chlorohydrins. This guide is designed for researchers, scientists, and professionals in drug development who work with these valuable but challenging chemical intermediates. This resource provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to ensure the safe and effective use of volatile chiral chlorohydrins in your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties, storage, and safe handling of volatile chiral chlorohydrins.

Q1: What are the primary hazards associated with volatile chiral chlorohydrins?

A1: Volatile chiral chlorohydrins present a dual challenge: chemical reactivity and significant health hazards. Due to their volatility, they can easily be inhaled, and their vapors may form explosive mixtures with air.[1] They are toxic by inhalation, ingestion, and skin absorption, potentially causing severe irritation to the eyes, skin, and respiratory tract.[1][2] Prolonged or repeated exposure can lead to damage to the liver, kidneys, and central nervous system.[2] Furthermore, their chiral nature means that enantiomeric purity is critical for their intended applications, and improper handling can lead to racemization.[3][4]

Q2: What are the optimal storage conditions for volatile chiral chlorohydrins to maintain both chemical and chiral integrity?

A2: Proper storage is paramount. These compounds should be stored in a cool, dry, well-ventilated area, away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, and oxidizing agents.[1] To minimize evaporative losses and degradation, it is crucial to keep containers tightly closed.[5] For long-term stability and to preserve enantiomeric purity, refrigeration at around 4°C is recommended.[6] It is also advisable to store them under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture- and air-sensitive reactions.

Q3: How should I properly transfer and handle volatile chiral chlorohydrins in the laboratory?

A3: All handling of volatile chiral chlorohydrins should be conducted within a well-ventilated fume hood.[1] To prevent the loss of volatile components, it is recommended to cool the container before opening.[5] When transferring, use grounded equipment to prevent static discharge, which could ignite flammable vapors.[1] Avoid shaking the container immediately before opening, as this increases the surface area and promotes evaporation.[5] Use appropriate, clean, and dry glassware for all transfers.

Q4: What personal protective equipment (PPE) is mandatory when working with these compounds?

A4: A comprehensive suite of PPE is essential. This includes:

  • Gloves: Chemical-resistant gloves, such as butyl rubber or Viton, are necessary to prevent skin contact.[1][7]

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and vapors.[1][8]

  • Protective Clothing: A lab coat, apron, or coveralls made of a chemical-resistant material should be worn.[8][9]

  • Respiratory Protection: Depending on the scale of the experiment and the ventilation available, an organic vapor respirator or a supplied-air respirator may be necessary.[1][10]

PPE ComponentSpecificationRationale
Gloves Butyl rubber, VitonHigh resistance to chlorinated solvents and organic compounds.[1][7]
Eye Protection Chemical splash gogglesProtects against direct liquid splashes from all angles.[8]
Face Protection Full-face shieldProvides an additional layer of protection for the entire face from splashes and vapors.[1]
Body Protection Chemical-resistant apron/coverallsPrevents skin contact and contamination of personal clothing.[9]
Respiratory Organic vapor respirator/Supplied-airProtects against inhalation of toxic and volatile vapors.[1][10]

Q5: How do I properly dispose of waste containing volatile chiral chlorohydrins?

A5: Chlorinated hydrocarbon waste is considered hazardous and must be disposed of according to institutional and governmental regulations.[11] Generally, it should be collected in a designated, labeled, and sealed container.[12] Do not mix it with other waste streams unless specifically instructed to do so. High-temperature incineration is a common method for the disposal of chlorinated organic compounds.[12][13]

Section 2: Troubleshooting Guides

This section provides solutions to common experimental problems encountered when working with volatile chiral chlorohydrins.

Guide 1: Inconsistent Reaction Yields

Problem: My reaction involving a volatile chiral chlorohydrin is giving inconsistent and lower-than-expected yields.

Potential Causes & Solutions:

  • Loss of Volatile Reactant:

    • Causality: The high vapor pressure of the chlorohydrin can lead to significant loss through evaporation, especially when the reaction is heated.

    • Solution:

      • Use a Reflux Condenser: When heating the reaction, always use a well-chilled reflux condenser to minimize the escape of volatile components.[14] Ensure a steady flow of coolant.

      • Maintain a Closed System (with caution): While a completely sealed system should never be heated due to the risk of explosion, ensure all joints in your apparatus are properly sealed to prevent vapor loss.[14]

      • Monitor Reaction Temperature Carefully: Avoid excessive heating, which can increase the rate of evaporation.

  • Degradation of the Chlorohydrin:

    • Causality: Chlorohydrins can be sensitive to acidic or basic conditions, which may be present in the reaction mixture or introduced during workup, leading to decomposition or unwanted side reactions.[2]

    • Solution:

      • Control pH: If possible, buffer the reaction mixture to maintain a neutral pH.

      • Careful Workup: During the workup, be mindful of the reagents used. If your product is sensitive to acid or base, use neutral washes.[15]

  • Incomplete Reaction:

    • Causality: The reaction may not have reached completion.

    • Solution:

      • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product.[16]

      • Adjust Reaction Time/Temperature: If the reaction is proceeding slowly, you may need to increase the reaction time or cautiously increase the temperature.

Guide 2: Loss of Enantiomeric Purity (Racemization)

Problem: The chiral purity of my chlorohydrin is decreasing after the reaction or workup.

Potential Causes & Solutions:

  • Harsh Reaction Conditions:

    • Causality: High temperatures or the presence of strong acids or bases can catalyze racemization by mechanisms such as enolization if a carbonyl group is adjacent to the chiral center.[4][17]

    • Solution:

      • Milder Reaction Conditions: Explore using milder reagents, lower reaction temperatures, and shorter reaction times. Biocatalytic methods, for instance, often proceed under mild conditions and can preserve chirality.[18]

      • Avoid Strong Acids/Bases: If possible, use alternative reagents that do not require strongly acidic or basic conditions.

  • Inappropriate Quenching or Workup:

    • Causality: Quenching a reaction with a strong acid or base, or performing an extraction with acidic or basic aqueous solutions, can lead to racemization.

    • Solution:

      • Neutral Quench: Quench the reaction with a neutral solution, such as saturated ammonium chloride or water, if appropriate for the reaction chemistry.[16]

      • Control Temperature During Quench: For exothermic quenching processes, maintain a low temperature using an ice bath to prevent localized heating that could promote racemization.[16]

  • Purification Issues:

    • Causality: Some purification methods, like chromatography on silica gel (which can be acidic), may cause racemization of sensitive compounds.

    • Solution:

      • Neutralize Silica Gel: If using silica gel chromatography, consider neutralizing it by washing with a solution of triethylamine in the eluent.

      • Alternative Purification Methods: Explore other purification techniques like distillation under reduced pressure (for volatile compounds) or crystallization.

Racemization_Troubleshooting

Guide 3: Difficulty in Product Isolation and Purification

Problem: I am having trouble isolating my volatile chiral chlorohydrin product after the reaction.

Potential Causes & Solutions:

  • Loss During Solvent Removal:

    • Causality: The product may be co-evaporating with the solvent during rotary evaporation.

    • Solution:

      • Careful Rotary Evaporation: Use a lower bath temperature and higher pressure (i.e., less vacuum) during solvent removal.

      • Check the Solvent Trap: You may find your product has collected in the rotovap's cold trap.[15]

  • Product is Water-Soluble:

    • Causality: Chlorohydrins, especially those with low molecular weight, can have significant solubility in water, leading to poor recovery during aqueous workup.

    • Solution:

      • Brine Wash: Use a saturated sodium chloride (brine) solution for the final wash to "salt out" the organic product from the aqueous phase.

      • Back-Extraction: Extract the aqueous layer multiple times with a suitable organic solvent to recover any dissolved product.[15]

  • Emulsion Formation during Extraction:

    • Causality: The presence of certain reagents or byproducts can lead to the formation of stable emulsions between the organic and aqueous layers, making separation difficult.

    • Solution:

      • Add Brine: Adding a saturated brine solution can often help to break up an emulsion.

      • Filtration: Filtering the emulsified mixture through a pad of Celite or glass wool can sometimes resolve the issue.

Section 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key procedures.

Protocol 1: Safe Dispensing of a Volatile Chiral Chlorohydrin
  • Preparation:

    • Ensure the fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE (gloves, goggles, face shield, lab coat).

    • Place an absorbent, chemical-resistant mat on the floor of the fume hood.

    • Have appropriate quenching materials (e.g., a beaker of sodium bicarbonate solution for acidic chlorohydrins) and spill cleanup materials readily available.

  • Dispensing:

    • Before opening, cool the sealed container of the chlorohydrin in an ice bath for 10-15 minutes to reduce its vapor pressure.[5]

    • Carefully and slowly open the container, pointing the opening away from you.

    • Use a clean, dry glass syringe or pipette to withdraw the desired volume. To minimize vapor escape, it is best to use a syringe with a needle and withdraw the liquid through a septum if the container allows.

    • Dispense the liquid directly into the reaction vessel, keeping the tip of the syringe or pipette below the surface of any solvent already in the flask.

    • Immediately and securely reseal the chlorohydrin container.

  • Cleanup:

    • Rinse the syringe or pipette with a suitable solvent (e.g., acetone) in the fume hood, collecting the rinse in a designated waste container.

    • Wipe down any contaminated surfaces with an appropriate solvent and dispose of the wipes in the hazardous waste container.

    • Wash hands thoroughly after the procedure.[19]

Protocol 2: Monitoring Chiral Purity using HPLC
  • Sample Preparation:

    • Withdraw a small aliquot from the reaction mixture or the purified product.

    • Dilute the sample to an appropriate concentration (typically in the range of 1 mg/mL) with the mobile phase to be used for the HPLC analysis.

  • HPLC Method Setup:

    • Column: Select a chiral stationary phase (CSP) column suitable for the separation of your chlorohydrin enantiomers. Polysaccharide-based columns are often a good starting point.[20][21]

    • Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of n-hexane and an alcohol like isopropanol.[21] The exact ratio will need to be optimized for your specific compound.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detection: Use a UV detector at a wavelength where your compound has significant absorbance.[21]

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of your prepared sample onto the column.

    • Run the analysis and record the chromatogram. The two enantiomers should appear as two separate peaks.

    • To confirm peak identity, if available, inject standards of the individual enantiomers or the racemate.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

HPLC_Workflow

References

  • (S)-(+)-3-Chloro-1,2-propanediol - SAFETY DATA SHEET. (2023).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • The Proper Storage and Handling of Volatile Analytical Standards - Sigma-Aldrich. (n.d.).
  • Safe Handling of Epichlorohydrin: Essential Guidelines for Industrial Users. (n.d.).
  • WSO Water Treatment Grade 2: Chlorine Safety: SCBA & PPE, Ch. 7. (2021). YouTube.
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • Chlorohydrin-Wuxi Ginkgo Plastic Industry Co.,Ltd. (n.d.).
  • Refluxing a Reaction | MIT Digital Lab Techniques Manual. (2010). YouTube.
  • Personal Protective Equipment for Chemical Handling. (2026). Safelyio.
  • CCOHS: Chlorine - Canadian Centre for Occupational Health and Safety. (n.d.).
  • Essential PPE for Protection Against Liquid Chemicals. (2025). SafetyCulture Marketplace US.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.).
  • Troubleshooting: My Reaction Failed: FAQ - Department of Chemistry : University of Rochester. (n.d.).
  • Synthesis of Optically Active syn- and anti-Chlorohydrins through a Bienzymatic Reductive Cascade. (2022). ACS Publications.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). PubMed Central.
  • Racemization in Drug Discovery. (n.d.). ORCA – Online Research @ Cardiff.
  • 19.11: Racemization - Chemistry LibreTexts. (2021).
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Converting Chlorohydrocarbon Wastes by Chlorolysis. (n.d.). EPA NEPAL.
  • (PDF) Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based Stationary Phase. (2025). ResearchGate.
  • Validated Chiral High Performance Liquid Chromatographic Method for Enantiomeric Separation of Epichlorohydrin on Immobilized Amylose Based. (n.d.). Der Pharma Chemica.
  • How To Run A Reaction: The Quench. (n.d.). University of Rochester Chemistry Department.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral GC Methods for Separating Dichloropropanol Enantiomers

Executive Summary & Strategic Analysis The separation of 2,3-dichloro-1-propanol (2,3-DCP) enantiomers is a critical quality attribute in the synthesis of epichlorohydrin and downstream pharmaceutical intermediates. Unli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The separation of 2,3-dichloro-1-propanol (2,3-DCP) enantiomers is a critical quality attribute in the synthesis of epichlorohydrin and downstream pharmaceutical intermediates. Unlike its structural isomer 1,3-dichloro-2-propanol (which possesses


 symmetry and is achiral), 2,3-DCP contains a chiral center at the C2 position.

Achieving baseline resolution (


) for small, polar halo-alcohols is chemically challenging due to:
  • High Polarity: Leading to peak tailing on standard stationary phases.

  • Low Molecular Weight: Requiring high retention to engage with the chiral selector.

  • Weak Chiral Recognition: The small steric bulk of the chloro- groups offers limited "handles" for enantioselective binding.

This guide compares the two dominant methodologies: Direct Analysis on Trifluoroacetyl-


-Cyclodextrin Phases  (Method A) versus Pre-column Derivatization with Trifluoroacetic Anhydride (TFAA)  (Method B).

Method A: Direct Analysis (The "G-TA" Approach)

This method utilizes a stationary phase specifically engineered for small molecules containing halogen and oxygen functionalities: Trifluoroacetyl-


-Cyclodextrin (TFA- 

-CD)
.
Mechanism of Action

The separation relies on a "surface interaction" mechanism rather than deep inclusion.[1] The trifluoroacetyl groups on the cyclodextrin rim create a strong dipole moment. The electron-rich chlorine atoms of 2,3-DCP interact with this dipole, while the hydroxyl group hydrogen-bonds with the stationary phase.

Recommended Column
  • Phase Chemistry: 2,6-di-O-pentyl-3-trifluoroacetyl-

    
    -cyclodextrin
    
  • Commercial Examples: Astec® CHIRALDEX® G-TA, Supelco γ-DEX™ 225.

  • Dimensions: 30 m

    
     0.25 mm 
    
    
    
    0.12 µm (Thinner films are preferred to reduce retention of these high-boiling polar analytes).
Performance Profile
  • Selectivity (

    
    ):  Typically 1.05 – 1.10 for 2,3-DCP.
    
  • Resolution (

    
    ):  Baseline separation is achievable but requires low temperatures (
    
    
    
    C) to maximize thermodynamic selectivity.
  • Pros: No sample prep; direct injection of aqueous/organic extracts possible (if dry).

  • Cons: Peak tailing is common due to the free hydroxyl group; column life is shorter due to sensitivity to moisture/oxygen.

Method B: Derivatization Strategy (The "Beta-DEX" Approach)

To overcome peak tailing and enhance volatility, the hydroxyl group is converted to a trifluoroacetate ester. This expands the molecular footprint, allowing for better fit within


-Cyclodextrin  cavities.
Derivatization Protocol

Reaction:



  • Aliquot: Transfer 50 µL of sample (in DCM or Hexane) to a GC vial.

  • Reagent: Add 50 µL Trifluoroacetic Anhydride (TFAA).

  • Incubation: Cap and heat at 60°C for 15 minutes.

  • Neutralization (Optional but Recommended): Evaporate excess reagent under

    
     or wash with weak bicarbonate buffer (risk of hydrolysis exists; evaporation is safer).
    
  • Dilution: Reconstitute in hexane.

Recommended Column
  • Phase Chemistry: Permethylated

    
    -cyclodextrin embedded in cyanopropyl-phenyl polysiloxane.
    
  • Commercial Examples: Agilent CP-Chirasil-DEX CB, Restek Rt-

    
    DEXsm.
    
  • Dimensions: 25 m

    
     0.25 mm 
    
    
    
    0.25 µm.
Performance Profile
  • Selectivity (

    
    ):  1.12 – 1.20 (Enhanced by the steric bulk of the TFA group).
    
  • Resolution (

    
    ):  Often 
    
    
    
    due to sharper peak shapes.
  • Pros: Symmetrical peaks; higher thermal stability of the column; improved detection limits (LOD).

  • Cons: Requires sample preparation; excess TFAA can damage the column if not removed.

Comparative Data Analysis

The following table summarizes the expected performance metrics based on application data for halo-alcohols.

MetricMethod A: Direct (G-TA)Method B: Derivatization (TFA/

-DEX)
Separation Factor (

)
1.061.15
Resolution (

)
1.2 – 1.5 (Marginal)> 2.5 (Robust)
Peak Tailing (

)
1.5 – 2.00.9 – 1.1
Analysis Time 25 – 35 min15 – 20 min
LOD (SIM Mode) ~50 ppb~5 ppb
Column Stability Low (Hydrolysis prone)High
Primary Use Case Quick screening, non-trace analysisTrace impurity quantification, GMP release

Decision Matrix & Workflow

The choice of method depends heavily on the sample matrix and sensitivity requirements.

ChiralMethodSelection Start Start: 2,3-DCP Sample CheckConc Is detection limit < 1 ppm required? Start->CheckConc CheckMatrix Is the matrix aqueous? CheckConc->CheckMatrix No (Assay/Purity) MethodB METHOD B: TFA Derivatization Column: Permethylated Beta-DEX Ramp: 60°C -> 180°C CheckConc->MethodB Yes (Trace Analysis) MethodA METHOD A: Direct Injection Column: Chiraldex G-TA Isothermal: 90°C CheckMatrix->MethodA No (Organic Solvent) Extract Liquid-Liquid Extraction (Ethyl Acetate/Hexane) CheckMatrix->Extract Yes Extract->MethodA If > 100 ppm DerivStep Add TFAA -> Heat 60°C Evaporate -> Reconstitute Extract->DerivStep If < 100 ppm DerivStep->MethodB

Caption: Decision tree for selecting the optimal chiral GC workflow for 2,3-dichloropropanol.

Detailed Experimental Protocol (Validation Ready)

System Suitability Parameters
  • Injector: Split/Splitless (Split 20:1 for assay, Splitless for trace). Temp: 220°C.

  • Detector: FID (250°C) or MS (SIM m/z 79, 81 for dichloropropyl cation).

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

Optimized Temperature Program (Method B - Derivatized)
  • Initial: 60°C (Hold 1 min) – Focuses the volatile derivative.

  • Ramp 1: 5°C/min to 110°C – Elution of enantiomers.

  • Ramp 2: 20°C/min to 200°C (Hold 3 min) – Bake out reagents.

Elution Order: Typically, the (R)-enantiomer elutes before the (S)-enantiomer on Permethylated


-CD phases, though this must be confirmed with pure optical standards due to the possibility of reversal based on film thickness and temperature.

References

  • Schurig, V. (2001).[1] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1] Link

  • Beesley, T. E. (2011). The State of the Art in Chiral Capillary Gas Chromatography. LCGC North America, 29(5). Link

  • Carro, A., et al. (2011).[2] Combined solid-phase extraction and gas chromatography-mass spectrometry used for determination of chloropropanols in water.[2][3][4] Journal of Separation Science, 34. Link

  • Restek Corporation. (2021).[5] Chiral Separations 1: How do our GC chiral columns compare? Link

Sources

Comparative

A Comparative Guide to the Biological Activity of (2S)-DCP and (2R)-DCP: Unraveling Stereochemistry in Toxicology

For researchers, scientists, and professionals in drug development and toxicology, understanding the nuanced biological activities of chemical enantiomers is paramount. Chirality can dramatically influence a compound's p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and toxicology, understanding the nuanced biological activities of chemical enantiomers is paramount. Chirality can dramatically influence a compound's pharmacokinetics, pharmacodynamics, and toxicity. This guide provides a detailed comparison of the biological activities of the (S) and (R) enantiomers of 1,3-dichloro-2-propanol (DCP), a compound of significant toxicological interest. While much of the existing research has focused on the racemic mixture, this guide will delve into the known data, highlight critical knowledge gaps regarding its stereoisomers, and propose robust experimental frameworks to elucidate their distinct biological profiles.

Introduction to 1,3-Dichloro-2-propanol (DCP) and its Enantiomers

1,3-Dichloro-2-propanol (1,3-DCP) is a chlorinated propanol used as an intermediate in the synthesis of various chemicals, including epichlorohydrin, glycerol, and some pharmaceuticals.[1] It is also recognized as a food contaminant, often formed during the production of acid-hydrolyzed vegetable proteins like soy sauce.[2] The International Agency for Research on Cancer (IARC) has classified 1,3-DCP as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence from animal studies.[3]

1,3-DCP possesses a chiral center at the C2 position, and therefore exists as two enantiomers: (2S)-1,3-dichloro-2-propanol ((2S)-DCP) and (2R)-1,3-dichloro-2-propanol ((2R)-DCP). The differential interaction of these enantiomers with chiral biological molecules, such as enzymes and receptors, is expected to result in distinct biological activities. However, a significant portion of the toxicological data available is for the racemic mixture, leaving a critical gap in our understanding of the specific contributions of each enantiomer to the overall toxicity.

Known Biological Activity of Racemic 1,3-DCP

Studies on racemic 1,3-DCP have established its toxicological profile, which includes carcinogenicity, genotoxicity, and organ-specific toxicity.

Carcinogenicity

Long-term studies in rats have demonstrated that oral administration of racemic 1,3-DCP leads to an increased incidence of tumors in the liver, tongue, thyroid, and kidneys.[4] The carcinogenic potential is believed to be linked to its metabolism into reactive intermediates.

Genotoxicity

Racemic 1,3-DCP has shown positive results in a variety of in vitro genotoxicity assays, including the Ames test and SOS chromotest, indicating its potential to induce DNA damage.[1][5] However, in vivo genotoxicity data has been largely negative or inconclusive, suggesting that the genotoxic effects observed in vitro may not be fully expressed in a whole-organism context.[3]

Organ Toxicity

High doses of racemic 1,3-DCP have been shown to induce hepatotoxicity and nephrotoxicity in animal models.[3] In cases of human intoxication, acute hepatitis has been observed.[3]

The Critical Knowledge Gap: Enantioselective Biological Activity

While the toxicity of racemic 1,3-DCP is well-documented, there is a conspicuous absence of studies directly comparing the biological activities of its individual enantiomers, (2S)-DCP and (2R)-DCP, in mammalian systems. This is a significant oversight, as stereochemistry often plays a pivotal role in toxicology. The differential effects of enantiomers are well-established for many pharmaceutical drugs and toxicants.

Evidence from microbial systems suggests that enantioselectivity is indeed a factor for 1,3-DCP. Certain bacterial enzymes have been shown to metabolize 1,3-DCP in an enantioselective manner, with a preference for producing (R)-3-chloro-1,2-propanediol.[6] This strongly implies that the enzymes involved can distinguish between the (2S) and (2R) enantiomers, making it highly probable that mammalian enzymes also exhibit stereoselectivity in their metabolism of 1,3-DCP.

Proposed Mechanisms of Action and the Role of Stereochemistry

The primary proposed mechanism for 1,3-DCP's toxicity involves its metabolic activation to reactive electrophiles. This metabolic pathway likely involves two key phases of drug metabolism:

  • Phase I Metabolism: Oxidation of the alcohol group by cytochrome P450 (CYP) enzymes to form a reactive ketone intermediate.

  • Phase II Metabolism: Conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs), which can be a detoxification pathway but can also lead to the formation of reactive intermediates.

The conversion of 1,3-DCP to the highly reactive and carcinogenic metabolite, epichlorohydrin, is a critical step in its toxic mechanism.[3] The three-dimensional arrangement of atoms in (2S)-DCP versus (2R)-DCP will influence how they fit into the active sites of CYP and GST enzymes, likely leading to different rates of metabolism and potentially different metabolic products.

Diagram of Proposed Metabolic Pathway for 1,3-DCP

G DCP (2S)-DCP or (2R)-DCP CYP450 Cytochrome P450 (Oxidation) DCP->CYP450 Phase I Epichlorohydrin Epichlorohydrin (Reactive Intermediate) DCP->Epichlorohydrin Direct Conversion? Ketone Reactive Ketone Intermediate CYP450->Ketone Ketone->Epichlorohydrin GST Glutathione S-Transferase Epichlorohydrin->GST Phase II GSH_conjugate Glutathione Conjugate GST->GSH_conjugate Detox Detoxification & Excretion GSH_conjugate->Detox

Caption: Proposed metabolic activation pathway of 1,3-DCP.

Quantitative Comparison of Biological Activity: A Call for Data

Currently, there is insufficient data to populate a table directly comparing the biological activities of (2S)-DCP and (2R)-DCP. The following table illustrates the type of data that is critically needed to fill this knowledge gap.

Biological Endpoint(2S)-DCP(2R)-DCPRacemic 1,3-DCPReference
Acute Toxicity (LD50, mg/kg) Data NeededData Needed~150 (rat, oral)[3]
Genotoxicity (Ames Test) Data NeededData NeededPositive[1]
In Vivo Genotoxicity (Micronucleus Test) Data NeededData NeededNegative[5]
Carcinogenicity (Tumor Incidence) Data NeededData NeededIncreased[4]
CYP450 Metabolism (Km, Vmax) Data NeededData NeededData Needed
GST Conjugation Rate Data NeededData NeededData Needed

Essential Experimental Protocols to Bridge the Knowledge Gap

To address the lack of enantiomer-specific data, a series of targeted experiments are required. The following protocols outline a robust approach to characterizing and comparing the biological activities of (2S)-DCP and (2R)-DCP.

Enantiomeric Separation and Purification

The first critical step is to obtain the individual enantiomers in high purity.

Workflow for Enantiomeric Separation

G start Racemic 1,3-DCP hplc Chiral HPLC Separation (e.g., polysaccharide-based column) start->hplc fractionation Fraction Collection hplc->fractionation s_dcp (2S)-DCP fractionation->s_dcp r_dcp (2R)-DCP fractionation->r_dcp analysis Purity & Enantiomeric Excess Analysis (e.g., Chiral GC/LC-MS) s_dcp->analysis r_dcp->analysis end Purified Enantiomers analysis->end

Caption: Workflow for the separation and purification of DCP enantiomers.

Step-by-Step Protocol:

  • Method Development: Develop a chiral High-Performance Liquid Chromatography (HPLC) method using a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®). Optimize the mobile phase composition to achieve baseline separation of the (2S)-DCP and (2R)-DCP peaks.

  • Preparative HPLC: Scale up the analytical method to a preparative scale to process larger quantities of the racemic mixture.

  • Fraction Collection: Collect the fractions corresponding to the individual enantiomer peaks.

  • Purity Analysis: Analyze the collected fractions using an analytical chiral HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) method to determine the enantiomeric excess (e.e.) and chemical purity of each separated enantiomer. Fractions with >99% e.e. should be pooled.

  • Solvent Removal: Remove the mobile phase solvent from the purified fractions under reduced pressure.

  • Structure Confirmation: Confirm the absolute configuration of the separated enantiomers using techniques such as polarimetry and comparison to literature values or through crystallographic methods if suitable derivatives can be made.

In Vitro Toxicity and Genotoxicity Assays

Step-by-Step Protocol:

  • Cell Culture: Culture relevant human cell lines, such as HepG2 (liver), HK-2 (kidney), and a bronchial epithelial cell line, under standard conditions.

  • Cytotoxicity Assay (MTT or LDH release):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of (2S)-DCP, (2R)-DCP, and racemic 1,3-DCP for 24, 48, and 72 hours.

    • Assess cell viability using the MTT assay or measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release into the culture medium.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound at each time point.

  • Genotoxicity Assay (Comet Assay):

    • Treat cells with sub-lethal concentrations of each compound for a short duration (e.g., 2-4 hours).

    • Embed the cells in agarose on a microscope slide and lyse them.

    • Subject the slides to electrophoresis to allow damaged DNA to migrate, forming a "comet tail."

    • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

In Vivo Acute Toxicity and Carcinogenicity Studies

Step-by-Step Protocol:

  • Animal Model: Use a well-established rodent model (e.g., Sprague-Dawley rats).

  • Acute Toxicity Study:

    • Administer single oral doses of (2S)-DCP, (2R)-DCP, and racemic 1,3-DCP at various concentrations to different groups of animals.

    • Monitor the animals for signs of toxicity and mortality over a 14-day period.

    • Determine the LD50 (lethal dose for 50% of the animals) for each compound.

  • Long-Term Carcinogenicity Study:

    • Administer the individual enantiomers and the racemic mixture in drinking water to groups of animals for a period of two years.

    • Include a control group receiving untreated drinking water.

    • At the end of the study, perform a complete histopathological examination of all major organs to assess tumor incidence and type.

Conclusion

The existing body of research has established racemic 1,3-dichloro-2-propanol as a compound of significant toxicological concern. However, the lack of data on the individual (2S) and (2R) enantiomers represents a critical gap in our understanding of its mechanism of action and overall risk assessment. Based on the principles of stereochemistry and evidence from microbial metabolism, it is highly probable that the two enantiomers exhibit different toxicological profiles.

The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically investigate the enantioselective biological activity of 1,3-DCP. Elucidating these differences is not merely an academic exercise; it is essential for accurate risk assessment, the development of potential detoxification strategies, and a more profound understanding of the structure-activity relationships that govern the toxicity of chiral environmental contaminants. The findings from such studies will be invaluable to regulatory agencies, the food industry, and the broader scientific community.

References

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  • Kim, S., et al. (2012). Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 55(3), 353-358.
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  • Nakamura, T., et al. (1992). Resolution and some properties of enzymes involved in enantioselective transformation of 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol by Corynebacterium sp. strain N-1074. Journal of Bacteriology, 174(23), 7613–7619.
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  • Liu, W., et al. (2012). Enantioselectivity in toxicity and degradation of dichlorprop-methyl in algal cultures. Ecotoxicology and Environmental Safety, 84, 199-205.
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